molecular formula C7H7NO2 B12114706 5,6-Dihydroxycyclohexa-1,3-diene-1-carbonitrile

5,6-Dihydroxycyclohexa-1,3-diene-1-carbonitrile

Cat. No.: B12114706
M. Wt: 137.14 g/mol
InChI Key: NKIDLXZFLYJKGO-UHFFFAOYSA-N
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Description

5,6-Dihydroxycyclohexa-1,3-diene-1-carbonitrile is an organic compound with the molecular formula C7H7NO2 It is a derivative of cyclohexa-1,3-diene, featuring hydroxyl groups at the 5 and 6 positions and a nitrile group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of bromocyclohexa-3,5-diene-1,2-diol as a starting material, which undergoes a series of reactions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis in a laboratory setting can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxycyclohexa-1,3-diene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of diketones or dicarboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

5,6-Dihydroxycyclohexa-1,3-diene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 5,6-Dihydroxycyclohexa-1,3-diene-1-carbonitrile involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes, making the compound a subject of interest in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3,5-Cyclohexadiene-1,2-diol: Lacks the nitrile group but has similar hydroxylation.

    Cyclohexa-3,5-diene-1,2-diol: Another hydroxylated derivative of cyclohexa-1,3-diene.

Properties

IUPAC Name

5,6-dihydroxycyclohexa-1,3-diene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-4-5-2-1-3-6(9)7(5)10/h1-3,6-7,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIDLXZFLYJKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(=C1)C#N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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